molecular formula C11H14O3 B1274122 Methyl 4-Isopropoxybenzoate CAS No. 35826-59-6

Methyl 4-Isopropoxybenzoate

Cat. No. B1274122
CAS RN: 35826-59-6
M. Wt: 194.23 g/mol
InChI Key: ROEMZKPINYTSKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-Isopropoxybenzoate (4-methoxy-2-methylbenzoic acid) is a white crystalline solid that is used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent or as a catalyst in organic synthesis. It is also used in the synthesis of a variety of other compounds, including pharmaceuticals, fragrances, and dyes.

Scientific Research Applications

Crystal Structure and Interaction Analysis

Methyl 4-hydroxybenzoate, closely related to Methyl 4-Isopropoxybenzoate, has been extensively studied for its crystal structure and interactions. The study by Sharfalddin et al. (2020) reveals its 3D framework via extensive intermolecular hydrogen bonding, which is crucial for understanding its molecular behavior in various applications. The combination of experimental and computational methods, including X-ray crystallography and computational calculations, provides insights into the molecular determinants underlying the known pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Analytical Method Development

The development of analytical methods for the quantification of parabens, including this compound, in various matrices is a significant area of research. Cao et al. (2013) developed a high-performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for the simultaneous analysis of six kinds of parabens in food. This method's accuracy and precision demonstrate its applicability in determining paraben concentrations in diverse samples (Cao et al., 2013).

Metabolism and Biotransformation Studies

Research on the metabolism and biotransformation of parabens is crucial for understanding their behavior in biological systems. Abbas et al. (2010) explored the hydrolysis and glucuronidation of parabens in human liver microsomes and plasma. This study provides valuable insights into how these compounds are metabolized in the human liver, contributing to our understanding of their potential accumulation in human tissue (Abbas et al., 2010).

Sensor Development for Detection

The development of sensors for detecting parabens, including this compound, is another significant research area. Soysal (2021) created a sensor for methyl paraben detection using molecularly imprinted polymer-modified electrodes. This study highlights the potential for developing sensitive and selective sensors for environmental monitoring and quality control in pharmaceutical and cosmetic industries (Soysal, 2021).

Pharmacokinetics and Drug Delivery

Understanding the pharmacokinetics of compounds like this compound is essential for drug development and delivery. Xiao-hui (2009) established a method for determining isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a compound structurally related to this compound, in rabbit plasma and tissues. Such studies are crucial for pre-clinical and clinical pharmacokinetics investigations (Xiao-hui, 2009).

Biochemical Analysis

Biochemical Properties

Methyl 4-Isopropoxybenzoate plays a significant role in biochemical reactions, particularly in the context of esterification and hydrolysis. It interacts with various enzymes, such as esterases, which catalyze the hydrolysis of ester bonds. This interaction leads to the formation of 4-Isopropoxybenzoic acid and methanol. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors and enzymes, thereby affecting downstream signaling events .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity. This binding interaction is often facilitated by hydrogen bonds and hydrophobic interactions. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include alterations in cell growth, differentiation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, such as cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, including esterification and hydrolysis. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 4-Isopropoxybenzoic acid and methanol. These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. The compound’s transport and distribution are influenced by its physicochemical properties, such as solubility and molecular weight. Additionally, this compound can affect its localization and accumulation by interacting with cellular components, such as lipid membranes and cytoskeletal proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism .

properties

IUPAC Name

methyl 4-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZKPINYTSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189361
Record name Methyl 4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35826-59-6
Record name Methyl 4-(1-methylethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35826-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-isopropoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035826596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(1-methylethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(1-methylethoxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 4-ISOPROPOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECL9D55WCF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3.0 g of 4-isopropoxy-benzoic acid (16.7 mmol, 1.0 eq) were dissolved in MeOH (20 mL) and a catalytic quantity of sulfuric acid was added; the mixture was heated at reflux for 2 days. The solvent was then evaporated and the residue was dissolved in DCM and washed with 10% NaOH. The organic phases were dried and evaporated to give 2.2 g of title product (yield 67%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-Isopropoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-Isopropoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-Isopropoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-Isopropoxybenzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 4-Isopropoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-Isopropoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.